molecular formula C12H10N2 B025551 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile CAS No. 103418-06-0

4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile

Cat. No. B025551
M. Wt: 182.22 g/mol
InChI Key: JMKOPUWHEINMLK-UHFFFAOYSA-N
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Patent
US05215994

Procedure details

To a solution of 4-(4-methylphenyl)pyrrole-3-carbonitrile (2.0 g) in a mixture of benzene (40 ml) and 50% aqueous sodium hydroxide solution (10 ml) was added methyliodide (1.56 g) and tetrabutylammonium iodide (4.06 g) in that order in an ice bath. The mixture was stirred for 3 hours at ambient temperature and extracted twice with diethyl ether. The combined organic layers were washed with aqueous hydrochloric acid and then water, dried, and concentrated in vacuo to yield 1-methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile (2.03 g) as pale yellow crystals.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Quantity
4.06 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([C:13]#[N:14])=[CH:10][NH:11][CH:12]=2)=[CH:4][CH:3]=1.[CH3:15]I>C1C=CC=CC=1.[OH-].[Na+].[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:15][N:11]1[CH:12]=[C:8]([C:5]2[CH:4]=[CH:3][C:2]([CH3:1])=[CH:7][CH:6]=2)[C:9]([C:13]#[N:14])=[CH:10]1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C=1C(=CNC1)C#N
Name
Quantity
40 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
1.56 g
Type
reactant
Smiles
CI
Name
Quantity
4.06 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with diethyl ether
WASH
Type
WASH
Details
The combined organic layers were washed with aqueous hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water, dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1C=C(C(=C1)C1=CC=C(C=C1)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.03 g
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.